molecular formula C10H12ClNO2 B2480564 Methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate CAS No. 103616-88-2

Methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate

Cat. No.: B2480564
CAS No.: 103616-88-2
M. Wt: 213.66
InChI Key: BSFAOUNWBLVIKZ-SECBINFHSA-N
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Description

Methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate is an organic compound with a complex structure that includes an amino group, a chlorophenyl group, and a methyl ester

Scientific Research Applications

Methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate typically involves the reaction of 2-chlorobenzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, reduction, and esterification. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize costs. Common industrial techniques include the use of high-pressure reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the ester group can produce the corresponding alcohol.

Mechanism of Action

The mechanism by which Methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity. The chlorophenyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R)-3-amino-2-[(2-chlorophenyl)methyl]propanoate
  • Methyl (2R)-2-amino-3-(4-chlorophenyl)propanoate

Uniqueness

Methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate is unique due to the specific positioning of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFAOUNWBLVIKZ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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